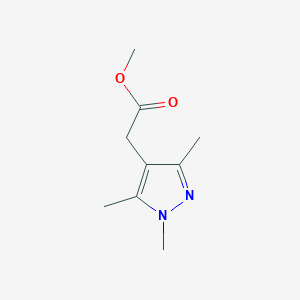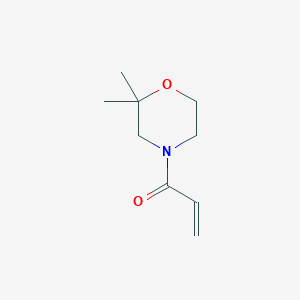
Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole compounds, such as “Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds are diverse and complex. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antibacterial Agents
The pyrazole moiety, which is part of the structure of Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate, has been utilized in the synthesis of bis-indole alkaloids with significant antibacterial activities . These compounds have shown efficacy against both methicillin-sensitive and -resistant Staphylococcus aureus, highlighting their potential as novel antibacterial agents.
Drug Discovery: Bioactive Chemical Scaffolds
In drug discovery, the pyrazole scaffold is frequently used to create bioactive chemicals due to its versatility and presence in many pharmacologically active compounds . The pyrazole ring of Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate can be a key component in the development of new therapeutic agents.
Agrochemistry: Pesticide Development
Pyrazoles are also applied in agrochemistry, particularly in the development of pesticides . The structural features of Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate could be exploited to design compounds with specific activities against agricultural pests.
Coordination Chemistry: Ligand Synthesis
In coordination chemistry, pyrazole derivatives serve as ligands for metal complexes . Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate could potentially be used to synthesize new ligands that can coordinate with metals for catalysis or material science applications.
Organometallic Chemistry: Catalyst Design
The pyrazole ring is a component in the synthesis of organometallic compounds, which are crucial in catalysis . Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate may contribute to the design of new catalysts that enhance reaction efficiencies.
Synthetic Organic Chemistry: Tautomerism Studies
Pyrazoles exhibit tautomerism, which can influence their reactivity and properties . Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate can be used in synthetic organic chemistry to study tautomerism and develop synthetic methods that take advantage of this phenomenon.
Direcciones Futuras
The future directions for the research and application of “Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate” and similar pyrazole compounds are promising. They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s , and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .
Propiedades
IUPAC Name |
methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-8(5-9(12)13-4)7(2)11(3)10-6/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZNXPWDFMTEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(quinolin-3-yl)propanamide](/img/structure/B2884379.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide](/img/structure/B2884382.png)

![[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol](/img/structure/B2884387.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2884388.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2884391.png)
![Methyl 2-amino-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2884394.png)
![2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2884395.png)

![4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2884400.png)

![ethyl 6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884402.png)